Toxicity Attenuation in Rhodium Complexes
The introduction of a methyl group at the 4-position of the quinoline ring in rhodium 8-quinolinethiolate results in a complex that is 46 times less toxic than the unsubstituted 8-quinolinethiolate complex, while maintaining comparable cytotoxicity against MG-22A mouse hepatoma tumor cells [1]. This demonstrates a marked improvement in the therapeutic window attributable specifically to the 4-methyl substitution.
| Evidence Dimension | Cytotoxicity vs. Toxicity Selectivity |
|---|---|
| Target Compound Data | Rhodium 4-methyl-8-quinolinethiolate: LC50 = 2 µg/ml (MG-22A tumor cells); toxicity (normal cells) = 46x less than unsubstituted |
| Comparator Or Baseline | Rhodium 8-quinolinethiolate: Comparable LC50 (MG-22A), but 46x higher toxicity to normal cells |
| Quantified Difference | 46-fold reduction in toxicity |
| Conditions | MG-22A mouse hepatoma cell line; comparative toxicity assessment |
Why This Matters
For researchers developing metal-based anticancer agents, this quantifiable 46-fold reduction in off-target toxicity represents a critical safety advantage that cannot be achieved with the unsubstituted ligand, directly influencing lead candidate selection.
- [1] Lukevics, E.; Shestakova, I.; Domracheva, I.; Yashchenko, E.; Zaruma, D.; Ashaks, J. Synthesis and cytotoxicity of metal 4-methyl-8-quinolinethiolates. Chemistry of Heterocyclic Compounds 2007, 43, 634. View Source
